molecular formula C7H5Br2NO2 B15332021 Methyl 4,5-dibromonicotinate

Methyl 4,5-dibromonicotinate

Cat. No.: B15332021
M. Wt: 294.93 g/mol
InChI Key: GCBHUOAHSYQVSB-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromonicotinate: is a chemical compound with the molecular formula C7H5Br2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 5 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,5-dibromonicotinate can be synthesized through a multi-step process involving the bromination of nicotinic acid followed by esterification. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dibromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Substitution: Amino or thio derivatives of this compound.

    Reduction: 4,5-dihydro derivatives.

    Oxidation: Nitro or hydroxylated derivatives.

Scientific Research Applications

Methyl 4,5-dibromonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dibromonicotinate involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Uniqueness: Methyl 4,5-dibromonicotinate is unique due to the specific positioning of bromine atoms, which can influence its reactivity and biological activity. The 4,5-dibromo substitution pattern can lead to different chemical and biological properties compared to other brominated nicotinic acid derivatives.

Properties

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

methyl 4,5-dibromopyridine-3-carboxylate

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3

InChI Key

GCBHUOAHSYQVSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1Br)Br

Origin of Product

United States

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